(2-Ethoxyethyl)cyclohexane
Overview
Description
(2-Ethoxyethyl)cyclohexane is an organic compound with the chemical formula C10H20O. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a 2-ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)cyclohexane typically involves the reaction of cyclohexanol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexane derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanoic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Ethoxyethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)cyclohexane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A precursor in the synthesis of (2-Ethoxyethyl)cyclohexane.
Cyclohexanone: An oxidation product of this compound.
2-Ethoxyethanol: A compound with a similar ethoxyethyl group but different core structure .
Uniqueness
This compound is unique due to its specific structure, which combines the properties of cyclohexane and the ethoxyethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
2-ethoxyethylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-11-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFUKAARRHOLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493927 | |
Record name | (2-Ethoxyethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65818-37-3 | |
Record name | (2-Ethoxyethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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